

Fenclofenac: A Technical Overview of its Discovery, Development, and Discontinuation

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Compound of Interest		
Compound Name:	Fenclofenac	
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Introduction

Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID), was introduced in 1978 for the management of rheumatic disorders. As a derivative of phenylacetic acid, it exhibited analgesic, antipyretic, and anti-inflammatory properties. Despite its initial promise, **Fenclofenac**'s time on the market was short-lived. By 1984, concerns over serious adverse effects, predominantly severe skin rashes, led to the refusal of its product license renewal in the United Kingdom and its subsequent withdrawal from all markets by the manufacturer. This technical guide provides a comprehensive overview of the initial discovery, development history, mechanism of action, and the reasons behind the discontinuation of **Fenclofenac**.

Chemical Synthesis

The synthesis of **Fenclofenac**, chemically known as o-[2,4-dichlorophenoxy)phenyl]acetic acid, is a multi-step process. The manufacturing process begins with the reaction of 2,4-dichlorophenol and 2-chloroacetophenone in the presence of a copper catalyst to form 1-[2-(2,4-Dichlorophenoxy)-phenyl]-ethanone. This intermediate is then subjected to the Willgerodt reaction, using sulfur and morpholine, followed by hydrolysis to yield the final **Fenclofenac** product.

Experimental Protocol: Synthesis of Fenclofenac



- Preparation of 1-[2-(2,4-Dichlorophenoxy)-phenyl]-ethanone: A mixture of 2,4-dichlorophenol, 2-chloroacetophenone, and a copper catalyst is prepared.
- Willgerodt-Kindler Reaction: One mole of the resulting phenoxy compound is mixed with three moles of sulfur and 3.5 moles of morpholine. The mixture is heated under gentle reflux for 72 hours.
- Work-up and Extraction: The reaction mixture is evaporated, and water is added. The aqueous layer is extracted with ether.
- Acidification and Final Product Isolation: The aqueous layer is then acidified with concentrated hydrochloric acid. The product is extracted with ether, and the ether extract is dried and evaporated. The resulting solid residue is recrystallized from carbon tetrachloride to yield [2-(2,4-dichlorophenoxy)-phenyl]acetic acid (Fenclofenac). The reported yield is 37%, with a melting point of 134°-136°C.[1]



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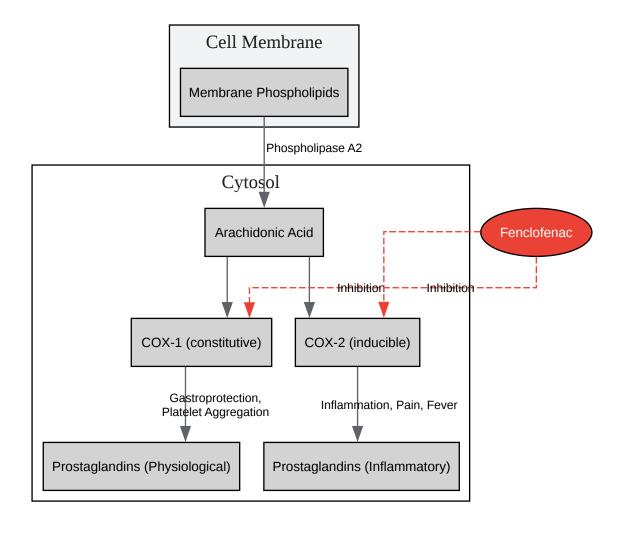
Figure 1: Synthetic Pathway of Fenclofenac.

Mechanism of Action

Like other NSAIDs, **Fenclofenac**'s primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2] By blocking their synthesis, **Fenclofenac** exerts its therapeutic effects.[2]

While specific IC50 values for **Fenclofenac**'s inhibition of COX-1 and COX-2 are not readily available in the reviewed literature, data for the structurally similar and widely studied NSAID, Diclofenac, can provide a comparative context for its potential activity profile.





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